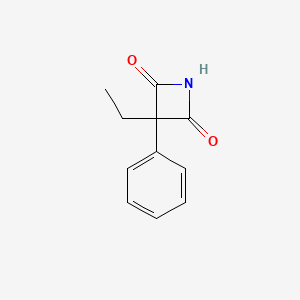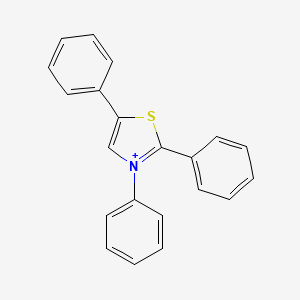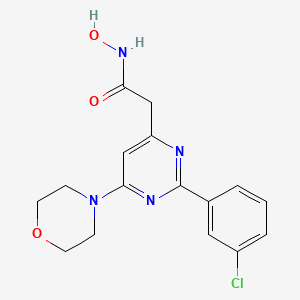![molecular formula C14H11NS B14662098 4-[(Phenylsulfanyl)methyl]benzonitrile CAS No. 51229-54-0](/img/structure/B14662098.png)
4-[(Phenylsulfanyl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Phenylsulfanyl)methyl]benzonitrile is an organic compound with the molecular formula C14H11NS It is characterized by a benzonitrile core substituted with a phenylsulfanyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylsulfanyl)methyl]benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable aryl halide undergoes substitution with a nucleophile, such as a thiol, under basic conditions to introduce the phenylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
4-[(Phenylsulfanyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
4-[(Phenylsulfanyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 4-[(Phenylsulfanyl)methyl]benzonitrile involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can participate in various chemical reactions, while the nitrile group can form interactions with nucleophiles. These interactions can influence the compound’s reactivity and potential biological activity.
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
4-Methylbenzonitrile: Similar structure but with a methyl group instead of a phenylsulfanyl group.
4-Chlorobenzonitrile: Contains a chlorine atom instead of a phenylsulfanyl group.
Uniqueness
4-[(Phenylsulfanyl)methyl]benzonitrile is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
51229-54-0 |
|---|---|
分子式 |
C14H11NS |
分子量 |
225.31 g/mol |
IUPAC 名称 |
4-(phenylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C14H11NS/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9H,11H2 |
InChI 键 |
KUZORYBBQNJOLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)


![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)

![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)







